molecular formula C7H11NO B3352366 (1S)-1-(5-methylfuran-2-yl)ethan-1-amine CAS No. 473733-26-5

(1S)-1-(5-methylfuran-2-yl)ethan-1-amine

Cat. No.: B3352366
CAS No.: 473733-26-5
M. Wt: 125.17 g/mol
InChI Key: XEWUTPKFVOPDCL-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S)-1-(5-methylfuran-2-yl)ethan-1-amine is an organic compound that belongs to the class of amines It features a furan ring substituted with a methyl group at the 5-position and an amine group attached to an ethan-1-yl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(5-methylfuran-2-yl)ethan-1-amine can be achieved through several synthetic routes. One common method involves the reduction of the corresponding nitro compound, (1S)-1-(5-methylfuran-2-yl)ethan-1-one, using a reducing agent such as lithium aluminum hydride (LiAlH4) under anhydrous conditions. The reaction typically proceeds at low temperatures to prevent side reactions and ensure high yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve catalytic hydrogenation of the nitro precursor using a palladium catalyst on carbon (Pd/C) under hydrogen gas. This method is preferred for large-scale production due to its efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(5-methylfuran-2-yl)ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be further reduced to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or catalytic hydrogenation with Pd/C.

    Substitution: Reagents such as acyl chlorides or anhydrides in the presence of a base like pyridine.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of amides or other substituted derivatives.

Scientific Research Applications

(1S)-1-(5-methylfuran-2-yl)ethan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.

    Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1S)-1-(5-methylfuran-2-yl)ethan-1-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds or ionic interactions with biological molecules, influencing various biochemical pathways. The furan ring may also participate in π-π interactions with aromatic residues in proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

  • (1S)-1-(5-methylthiophen-2-yl)ethan-1-amine
  • (1S)-1-(5-methylpyridin-2-yl)ethan-1-amine
  • (1S)-1-(5-methylbenzofuran-2-yl)ethan-1-amine

Uniqueness

(1S)-1-(5-methylfuran-2-yl)ethan-1-amine is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties compared to other heterocycles like thiophene or pyridine. This uniqueness can influence its reactivity and interactions in chemical and biological systems.

Properties

IUPAC Name

(1S)-1-(5-methylfuran-2-yl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO/c1-5-3-4-7(9-5)6(2)8/h3-4,6H,8H2,1-2H3/t6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEWUTPKFVOPDCL-LURJTMIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)[C@H](C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1S)-1-(5-methylfuran-2-yl)ethan-1-amine
Reactant of Route 2
Reactant of Route 2
(1S)-1-(5-methylfuran-2-yl)ethan-1-amine
Reactant of Route 3
(1S)-1-(5-methylfuran-2-yl)ethan-1-amine
Reactant of Route 4
Reactant of Route 4
(1S)-1-(5-methylfuran-2-yl)ethan-1-amine
Reactant of Route 5
Reactant of Route 5
(1S)-1-(5-methylfuran-2-yl)ethan-1-amine
Reactant of Route 6
(1S)-1-(5-methylfuran-2-yl)ethan-1-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.